1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine
Overview
Description
1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine is a heterocyclic compound that features a piperazine ring bonded to a thiazole ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine typically involves the alkylation of piperazine derivatives with thiazole-based intermediates. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine involves its interaction with specific molecular targets. For instance, it can bind to kinase-inactive conformations, thereby modulating the activity of certain enzymes. The trifluoromethyl group enhances its binding affinity and specificity towards these targets . Additionally, the compound may activate various signaling pathways, contributing to its bioactivity .
Comparison with Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]piperazine
- 4-(Trifluoromethyl)piperazine-1-carboxylate
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness: 1-[5-(Trifluoromethyl)-2-thiazolyl]piperazine stands out due to the presence of both a piperazine and a thiazole ring, which imparts unique chemical properties and enhances its versatility in various applications. The trifluoromethyl group further contributes to its stability and reactivity, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-13-7(15-6)14-3-1-12-2-4-14/h5,12H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZMUVOSQZFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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